N-(2-aminoethyl)propanamide
Overview
Description
N-(2-aminoethyl)propanamide is a chemical compound that is part of a broader class of organic compounds known as propanamides. These compounds are characterized by the presence of an amide group attached to a three-carbon alkyl chain. The specific structure of N-(2-aminoethyl)propanamide includes an aminoethyl group, which suggests potential reactivity and functionality that could be exploited in various chemical applications.
Synthesis Analysis
The synthesis of related propanamide compounds often involves the use of amine exchange reactions or the reaction of appropriate amines with acyl chlorides. For instance, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides was achieved through an uncatalyzed amine exchange reaction with benzylamine . Similarly, bi-heterocyclic propanamides were synthesized by reacting an electrophile with a thiol in the presence of a base . These methods indicate that the synthesis of N-(2-aminoethyl)propanamide could potentially be carried out through analogous reactions using 2-aminoethylamine as a starting material.
Molecular Structure Analysis
The molecular structure of propanamide derivatives can be determined using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single-crystal X-ray diffraction . For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using these methods, revealing its monoclinic crystal system and specific space group . These techniques could similarly be applied to determine the molecular structure of N-(2-aminoethyl)propanamide.
Chemical Reactions Analysis
Propanamide derivatives can participate in various chemical reactions due to the presence of the amide functional group and other substituents. The fluorescent ATRP initiator synthesized in one study indicates that propanamide derivatives can be used in polymerization reactions . Additionally, the synthesis of isoxazole derivatives as muscle relaxants involved the preparation of N-substituted propanamide derivatives, showcasing their versatility in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives can be characterized using techniques such as UV-Vis, IR, NMR, and XRD. For instance, N-(2-chlorophenyl)-(1-propanamide) was characterized by these methods, and its nonlinear optical properties were identified . These properties are crucial for applications in electro-optic and nonlinear optical materials. The propanamide derivatives also exhibit biological activities, such as anticonvulsant and muscle relaxant effects , which are important for pharmaceutical applications.
Scientific Research Applications
Synthesis and Chemical Characterization
- N-(2-aminoethyl)propanamide has been used in the synthesis of various compounds such as N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine, contributing to the field of organic chemistry and pharmaceutical sciences (Shishkin et al., 2012).
- Its structural and spectroscopic characteristics have been extensively studied through techniques like infrared spectroscopy and X-ray crystallography, aiding in the understanding of its molecular properties (Zareva, 2006).
Pharmaceutical and Medicinal Applications
- Research has explored its derivatives for potential anticonvulsant properties, indicating its relevance in the development of new therapeutic agents (Idris et al., 2011).
- It is also investigated in the synthesis of nonlinear optical materials, showcasing its utility in optical and electronic applications (Prabhu & Rao, 2000).
Biological and Environmental Impact
- N-(2-aminoethyl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating its potential use in combating bacterial and fungal infections (Evren et al., 2020).
- The compound has been a subject of environmental studies, such as its movement and retention in wetland systems, which is crucial for understanding its ecological impact and safety (Perera et al., 1999).
Analytical and Detection Methods
- Advanced techniques like electrospray ionization mass spectrometry have been used for the detection of N-(2-aminoethyl)propanamide in pharmaceuticals, highlighting its importance in quality control and drug analysis (Khan et al., 2015).
Novel Applications in Chemistry
- The compound's derivatives have been synthesized and characterized for potential use as fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, indicating its versatility in polymer chemistry (Kulai & Mallet-Ladeira, 2016).
properties
IUPAC Name |
N-(2-aminoethyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYTZMWLZYCZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404169 | |
Record name | N-(2-aminoethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)propanamide | |
CAS RN |
925-58-6 | |
Record name | N-(2-aminoethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminoethyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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